Cas no 873082-86-1 (N-4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl-2-(2-methylphenoxy)acetamide)

N-4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl-2-(2-methylphenoxy)acetamide is a specialized organic compound featuring a 1,2,5-oxadiazole (furazan) core substituted with a methoxyphenyl group and an acetamide linker bearing a 2-methylphenoxy moiety. This structure suggests potential utility in medicinal chemistry, particularly as a scaffold for bioactive molecules due to its heterocyclic and aromatic components. The presence of electron-donating methoxy and methyl groups may enhance solubility and modulate electronic properties, making it suitable for applications in drug discovery or agrochemical research. Its well-defined molecular architecture allows for precise modifications, facilitating structure-activity relationship studies. The compound's stability and synthetic accessibility further support its use in exploratory research and development.
N-4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl-2-(2-methylphenoxy)acetamide structure
873082-86-1 structure
商品名:N-4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl-2-(2-methylphenoxy)acetamide
CAS番号:873082-86-1
MF:C18H17N3O4
メガワット:339.345
CID:4486685
PubChem ID:16445604

N-4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl-2-(2-methylphenoxy)acetamide 化学的及び物理的性質

名前と識別子

    • Acetamide, N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methylphenoxy)-
    • N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methylphenoxy)acetamide
    • STK911397
    • F3334-2426
    • N-(4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl)-2-(o-tolyloxy)acetamide
    • 873082-86-1
    • AKOS001521290
    • N-4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl-2-(2-methylphenoxy)acetamide
    • インチ: InChI=1S/C18H17N3O4/c1-12-5-3-4-6-15(12)24-11-16(22)19-18-17(20-25-21-18)13-7-9-14(23-2)10-8-13/h3-10H,11H2,1-2H3,(H,19,21,22)
    • InChIKey: NZGQBQPIRRCPBJ-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 339.12190603Da
  • どういたいしつりょう: 339.12190603Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 25
  • 回転可能化学結合数: 6
  • 複雑さ: 429
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3
  • トポロジー分子極性表面積: 86.5Ų

N-4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl-2-(2-methylphenoxy)acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3334-2426-4mg
N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methylphenoxy)acetamide
873082-86-1 90%+
4mg
$66.0 2023-04-26
Life Chemicals
F3334-2426-2μmol
N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methylphenoxy)acetamide
873082-86-1 90%+
2μl
$57.0 2023-04-26
Life Chemicals
F3334-2426-3mg
N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methylphenoxy)acetamide
873082-86-1 90%+
3mg
$63.0 2023-04-26
Life Chemicals
F3334-2426-5μmol
N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methylphenoxy)acetamide
873082-86-1 90%+
5μl
$63.0 2023-04-26
Life Chemicals
F3334-2426-2mg
N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methylphenoxy)acetamide
873082-86-1 90%+
2mg
$59.0 2023-04-26
Life Chemicals
F3334-2426-1mg
N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methylphenoxy)acetamide
873082-86-1 90%+
1mg
$54.0 2023-04-26
Life Chemicals
F3334-2426-5mg
N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methylphenoxy)acetamide
873082-86-1 90%+
5mg
$69.0 2023-04-26

N-4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl-2-(2-methylphenoxy)acetamide 関連文献

N-4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl-2-(2-methylphenoxy)acetamideに関する追加情報

N-4-(4-Methoxyphenyl)-1,2,5-Oxadiazol-3-yl-2-(2-methylphenoxy)Acetamide: A Comprehensive Overview

The compound with CAS No. 873082-86-1, known as N-4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl-2-(2-methylphenoxy)acetamide, is a highly specialized organic molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of heterocyclic compounds, specifically featuring an oxadiazole ring system. The structure of this molecule is characterized by a 1,2,5-oxadiazole ring substituted at position 3 with an acetamide group and at position 4 with a methoxyphenyl group. Additionally, the acetamide moiety is further substituted with a 2-methylphenoxy group at the alpha position. These structural features contribute to its unique chemical properties and biological activity.

Recent studies have highlighted the importance of oxadiazole-containing compounds in drug discovery and development. The oxadiazole ring is known for its ability to act as a bioisostere for other heterocyclic systems, such as imidazoles and triazines, making it a valuable component in medicinal chemistry. The N-4-(4-methoxyphenyl) substituent in this compound introduces electronic and steric effects that can modulate the molecule's interaction with biological targets. Similarly, the 2-(2-methylphenoxy) group enhances the compound's lipophilicity and may play a role in its pharmacokinetic profile.

One of the most promising applications of this compound lies in its potential as a kinase inhibitor. Kinases are enzymes that play critical roles in cell signaling pathways, and their dysregulation is implicated in various diseases, including cancer and inflammatory disorders. Preclinical studies have demonstrated that N-4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl-2-(2-methylphenoxy)acetamide exhibits potent inhibitory activity against several kinases, suggesting its potential as a therapeutic agent. Furthermore, its ability to selectively target specific kinases over others makes it a candidate for precision medicine approaches.

In addition to its enzymatic activity, this compound has shown promise in modulating other biological processes. For instance, recent research has explored its role in regulating ion channels and receptor interactions. The oxadiazole core of the molecule has been shown to facilitate interactions with G-protein coupled receptors (GPCRs), which are key targets for many drugs. This dual functionality underscores the versatility of this compound in addressing complex biological systems.

The synthesis of N-4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl-2-(2-methylphenoxy)acetamide involves a multi-step process that combines principles from organic synthesis and medicinal chemistry. Key steps include the formation of the oxadiazole ring through cyclization reactions and subsequent functionalization to introduce the methoxyphenyl and phenoxy groups. The use of modern synthetic techniques, such as microwave-assisted synthesis and catalytic cross-couplings, has enabled researchers to optimize the synthesis process for scalability and efficiency.

From an analytical standpoint, this compound has been extensively characterized using advanced spectroscopic techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR). These analyses have confirmed its molecular structure and purity, ensuring its suitability for biological testing. Additionally, computational modeling studies have provided insights into its three-dimensional conformation and binding modes with target proteins.

Looking ahead, ongoing research is focused on further elucidating the mechanism of action of N-4-(4-methoxyphenyl)-1,2,5-oxadiazol-3

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